molecular formula C14H14N4O5 B3262138 (2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 352025-81-1

(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B3262138
CAS RN: 352025-81-1
M. Wt: 318.28 g/mol
InChI Key: OZOLTYAOBSJCJL-LHNIVKCTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of ((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is not fully understood. However, it is believed to function by inhibiting viral replication and transcription, as well as inducing apoptosis in cancer cells. The compound has also been shown to modulate various signaling pathways involved in the development of neurological disorders.
Biochemical and Physiological Effects:
((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit viral replication and transcription, induce apoptosis in cancer cells, and modulate various signaling pathways involved in the development of neurological disorders. Additionally, the compound has been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is its potential as a therapeutic agent for a range of diseases, including viral infections and cancer. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on ((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound and to identify its molecular targets. Finally, the potential of ((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol as a therapeutic agent for neurological disorders requires further investigation.

Scientific Research Applications

((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antiviral activity against a range of viruses, including HIV, hepatitis B and C, and herpes simplex virus. The compound has also been investigated for its potential as an anticancer agent due to its ability to inhibit tumor cell growth and induce apoptosis. Additionally, ((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c19-4-8-11(20)12(21)14(23-8)18-6-17-10-9(7-2-1-3-22-7)15-5-16-13(10)18/h1-3,5-6,8,11-12,14,19-21H,4H2/t8-,11-,12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOLTYAOBSJCJL-LHNIVKCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 3
(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 4
(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 5
(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 6
(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.